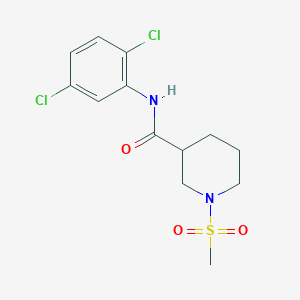
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as DMP785, is a chemical compound that has gained attention in the scientific community due to its potential application in neurological research. DMP785 is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
作用机制
DMP785 selectively binds to the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor and blocks its activity. This leads to a reduction in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and a decrease in long-term potentiation, which is the process by which synapses are strengthened and learning and memory processes are facilitated. DMP785 has been shown to have a higher affinity for the NR2B subunit than other N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor antagonists, making it a more selective and effective modulator of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity.
Biochemical and Physiological Effects:
DMP785 has been shown to have both acute and long-term effects on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and synaptic plasticity. Acutely, DMP785 reduces N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and long-term potentiation. Long-term administration of DMP785 has been shown to induce changes in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor subunit expression and alter synaptic plasticity. DMP785 has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using DMP785 in lab experiments is its selectivity for the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor, which allows for more precise modulation of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity. DMP785 is also relatively stable and easy to synthesize, making it a convenient tool for studying N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function. However, one limitation of using DMP785 is its potential off-target effects, as it may interact with other receptors or ion channels in addition to the NR2B subunit. Additionally, the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity are not well understood and require further investigation.
未来方向
There are several future directions for research on DMP785. One area of interest is the potential therapeutic effects of DMP785 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of DMP785 in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, further investigation is needed to understand the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity, as well as its potential off-target effects.
合成方法
The synthesis of DMP785 involves the reaction of 2,5-dichlorophenyl isocyanate with 1-methylsulfonyl-3-piperidinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DMP785.
科学研究应用
DMP785 has been extensively studied for its potential application in neurological research. As a selective NR2B antagonist, DMP785 can modulate N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and affect synaptic plasticity and learning and memory processes. Studies have shown that DMP785 can improve cognitive deficits in animal models of Alzheimer's disease and traumatic brain injury. DMP785 has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMLTGLOFIJVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B6079413.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079453.png)
![N-(2-bromo-4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6079467.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6079474.png)
![3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone](/img/structure/B6079497.png)
![1-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6079506.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)
